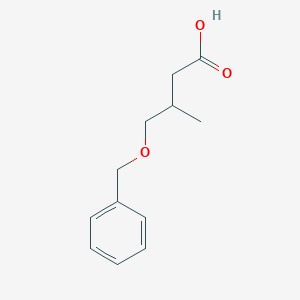

4-(Benzyloxy)-3-methylbutanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWZCMPGYFVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370752 | |

| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132437-90-2 | |

| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Benzyloxy)-3-methylbutanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-methylbutanoic Acid

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure, featuring a carboxylic acid, a benzyloxy protecting group, and a chiral center, makes it a versatile intermediate for the synthesis of complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known physicochemical properties, insights into its synthesis, and a discussion of its potential applications.

Physicochemical Properties

A comprehensive search for the experimental physicochemical properties of 4-(Benzyloxy)-3-methylbutanoic acid reveals a notable lack of publicly available empirical data for properties such as melting point, boiling point, pKa, and solubility. Much of the available information is predicted or derived from structurally similar compounds. The table below summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | BenchChem[1] |

| Molecular Weight | 208.25 g/mol | BenchChem[1] |

| Predicted XlogP | 1.9 | PubChemLite[2] |

| Appearance | White to off-white solid or colorless liquid | CymitQuimica[3] |

| Solubility | Soluble in organic solvents | CymitQuimica[3] |

Spectroscopic Data

Synthesis and Experimental Protocols

The enantioselective synthesis of 4-(Benzyloxy)-3-methylbutanoic acid is most commonly achieved through the diastereoselective alkylation of a chiral auxiliary. This method allows for the controlled introduction of the methyl group at the C3 position, establishing the desired stereochemistry.

General Experimental Workflow for Diastereoselective Alkylation:

Detailed Methodologies:

While a specific, detailed protocol for the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid is not available in the searched literature, the general procedure for diastereoselective alkylation using an Evans oxazolidinone auxiliary is as follows:

-

Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.

-

Enolate Formation: The N-propionyl derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (typically -78 °C) to generate the corresponding chiral enolate.

-

Alkylation: The enolate is then reacted with a suitable benzyloxy-containing electrophile, such as benzyl chloromethyl ether or a related reagent, to introduce the benzyloxymethyl group. The stereochemistry of this step is directed by the chiral auxiliary.

-

Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product. This can be achieved under various conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired 4-(Benzyloxy)-3-methylbutanoic acid and the recoverable chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activities of 4-(Benzyloxy)-3-methylbutanoic acid or its involvement in any signaling pathways. Chiral carboxylic acids, in general, are a broad class of molecules with diverse biological roles.[4][5] Given that 4-(Benzyloxy)-3-methylbutanoic acid is primarily utilized as a synthetic intermediate, its direct biological effects have likely not been a focus of investigation. However, its derivatives, which can be synthesized from this precursor, may possess interesting pharmacological properties. The chirality of the molecule is significant, as different enantiomers of a compound can exhibit vastly different biological effects.[6]

Future Directions

The lack of comprehensive physicochemical data for 4-(Benzyloxy)-3-methylbutanoic acid presents an opportunity for further research. Experimental determination of its melting point, boiling point, pKa, and solubility in various solvents would be highly beneficial for its application in synthesis and process development. Furthermore, exploring the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

Logical Relationship of Physicochemical Properties and Synthetic Utility:

References

- 1. 4-(Benzyloxy)-3-methylbutanoic acid | 132437-90-2 | Benchchem [benchchem.com]

- 2. PubChemLite - 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Recognition of Chiral Carboxylic Anions by Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)-3-methylbutanoic acid (CAS: 132437-90-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methylbutanoic acid (CAS number 132437-90-2), a key chiral building block in modern organic synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed account of its synthesis, and outlines analytical methodologies for its characterization. With its versatile structure, this compound serves as a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.

Chemical and Physical Properties

4-(Benzyloxy)-3-methylbutanoic acid is a carboxylic acid characterized by a benzyloxy group and a chiral center at the C3 position. It is typically supplied as a colorless liquid.[1] While exhaustive experimental data for this specific compound is not widely published, its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 132437-90-2 | |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis of 4-(Benzyloxy)-3-methylbutanoic acid

The enantioselective synthesis of 4-(Benzyloxy)-3-methylbutanoic acid is crucial for its application as a chiral building block. The most common approach involves the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone. This method allows for the controlled introduction of the methyl group, establishing the desired stereochemistry.

General Experimental Protocol for Enantioselective Synthesis

The following is a generalized protocol for the synthesis of the (R)- or (S)-enantiomer of 4-(Benzyloxy)-3-methylbutanoic acid using a chiral auxiliary. The specific choice of reagents and reaction conditions will determine the resulting stereoisomer.

Step 1: Acylation of the Chiral Auxiliary A propionyl group is attached to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone for the (S)-enantiomer or (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone for the (R)-enantiomer) to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Enolization and Alkylation The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) to form a chiral enolate. Subsequent reaction with a benzyloxymethyl halide (e.g., benzyl chloromethyl ether or benzyl bromomethyl ether) introduces the benzyloxymethyl group in a stereocontrolled manner.

Step 3: Hydrolysis of the Chiral Auxiliary The chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the desired enantiomer of 4-(Benzyloxy)-3-methylbutanoic acid. The chiral auxiliary can often be recovered and reused.

Caption: Enantioselective synthesis of 4-(Benzyloxy)-3-methylbutanoic acid.

Analytical Methods

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the protons of the butanoic acid backbone, and a doublet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the aliphatic carbons of the butanoic acid chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity and determining the enantiomeric excess of 4-(Benzyloxy)-3-methylbutanoic acid.

Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) to determine the chemical purity.

Chiral Separation (Chiral HPLC): The enantiomers of 4-(Benzyloxy)-3-methylbutanoic acid can be separated using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for the resolution of chiral carboxylic acids. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

4-(Benzyloxy)-3-methylbutanoic acid is a valuable intermediate in the synthesis of more complex chiral molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be removed under mild hydrogenolysis conditions.

This compound is particularly useful as a precursor for the synthesis of enantiopure β-methyl-γ-butyrolactones, which are structural motifs found in a variety of natural products and pharmacologically active compounds.[3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity of 4-(Benzyloxy)-3-methylbutanoic acid itself or its direct involvement in any signaling pathways. Its primary role in the scientific literature is as a synthetic intermediate for the construction of biologically active target molecules. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.

Safety and Handling

4-(Benzyloxy)-3-methylbutanoic acid should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. While specific toxicity data is limited, it is classified as an irritant.[3] Standard safety precautions for handling organic acids should be followed.

Conclusion

4-(Benzyloxy)-3-methylbutanoic acid is a significant chiral building block with applications in the stereoselective synthesis of complex organic molecules. Its value lies in its well-defined stereochemistry and the versatility of its functional groups. While information on its intrinsic biological activity is lacking, its importance as a synthetic intermediate in drug discovery and development is well-established. This guide provides a foundational understanding of its properties, synthesis, and analysis for researchers and scientists in the field.

References

Synthesis of Enantiopure 4-(Benzyloxy)-3-methylbutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining enantiopure 4-(benzyloxy)-3-methylbutanoic acid, a valuable chiral building block in the pharmaceutical industry. The document details two core methodologies: diastereoselective alkylation utilizing an Evans chiral auxiliary and asymmetric hydrogenation of an unsaturated precursor. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these synthetic strategies.

Diastereoselective Alkylation via Evans Chiral Auxiliary

The most established method for synthesizing enantiopure 4-(benzyloxy)-3-methylbutanoic acid involves the diastereoselective alkylation of a chiral oxazolidinone, commonly known as an Evans auxiliary.[1] This strategy relies on the temporary attachment of a chiral auxiliary to a propionyl group, followed by stereoselective alkylation and subsequent removal of the auxiliary to yield the desired enantiopure carboxylic acid. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a frequently used auxiliary for this transformation.

Synthetic Pathway

The overall synthetic pathway for the diastereoselective alkylation is depicted below. It involves three main steps: acylation of the chiral auxiliary, diastereoselective alkylation with a benzyloxymethylating agent, and finally, hydrolytic cleavage of the auxiliary.

References

Spectroscopic Profile of 4-(Benzyloxy)-3-methylbutanoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-3-methylbutanoic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

4-(Benzyloxy)-3-methylbutanoic acid (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) is a carboxylic acid containing a benzyl ether and a chiral center. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This guide presents a summary of its predicted spectroscopic data due to the limited availability of experimentally acquired spectra in public databases. The predicted data is based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Benzyloxy)-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 7.28-7.38 | Multiplet | 5H | Phenyl-H |

| 4.50 | Singlet | 2H | -OCH₂-Ph |

| 3.45-3.55 | Multiplet | 2H | H-4 |

| 2.40-2.60 | Multiplet | 2H | H-2 |

| 2.10-2.30 | Multiplet | 1H | H-3 |

| 1.05 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C-1 (-COOH) |

| ~138 | Phenyl C (quaternary) |

| ~128.5 | Phenyl C-H |

| ~127.7 | Phenyl C-H |

| ~127.6 | Phenyl C-H |

| ~73 | C-5 (-OCH₂-Ph) |

| ~72 | C-4 |

| ~40 | C-2 |

| ~35 | C-3 |

| ~16 | C-6 (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2960, 2870 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1100 | Strong | C-O stretch (Ether) |

| 740, 700 | Strong | C-H bend (Aromatic, monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzyloxy)-3-methylbutanoic acid in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it on a KBr plate, allowing the solvent to evaporate. For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-(Benzyloxy)-3-methylbutanoic acid.

Caption: General workflow for spectroscopic analysis.

molecular weight and formula of 4-(Benzyloxy)-3-methylbutanoic acid

An In-depth Technical Guide on 4-(Benzyloxy)-3-methylbutanoic acid: Physicochemical Properties

This guide provides essential physicochemical data for 4-(Benzyloxy)-3-methylbutanoic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of 4-(Benzyloxy)-3-methylbutanoic acid are summarized in the table below. This data is critical for experimental design, analytical characterization, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| Monoisotopic Mass | 208.10994 Da | [2] |

Structural Information

The structural formula of 4-(Benzyloxy)-3-methylbutanoic acid is fundamental to understanding its chemical reactivity and interactions.

Note on Advanced Technical Data: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental physicochemical properties of a single small molecule like 4-(Benzyloxy)-3-methylbutanoic acid. Such in-depth documentation is typically associated with complex biological processes or extensive research studies involving the compound.

References

4-(Benzyloxy)-3-methylbutanoic Acid: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring a methyl-branched carbon atom adjacent to a benzyloxy-protected hydroxymethyl group, makes it an ideal starting material for the enantioselective synthesis of complex molecules, including natural products with significant biological activity. The presence of both a carboxylic acid and a protected primary alcohol allows for versatile functional group manipulations, enabling its incorporation into intricate molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of 4-(Benzyloxy)-3-methylbutanoic acid, with a focus on its role as a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties

4-(Benzyloxy)-3-methylbutanoic acid is a white to off-white solid. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol .[1] The structure contains a single stereocenter at the C3 position, and thus exists as two enantiomers, (R)- and (S)-4-(benzyloxy)-3-methylbutanoic acid. The chirality of this building block is crucial for its applications in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 4-(Benzyloxy)-3-methylbutanoic acid | [1] |

| SMILES | CC(CC(=O)O)COCc1ccccc1 | [1] |

| InChI | InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1 | [1] |

Enantioselective Synthesis

The most reliable and widely used method for the enantioselective synthesis of both (R)- and (S)-4-(benzyloxy)-3-methylbutanoic acid involves the diastereoselective alkylation of a chiral N-acyloxazolidinone, commonly known as an Evans auxiliary. This method provides high levels of stereocontrol and allows for the predictable synthesis of the desired enantiomer.

The general synthetic strategy involves three key steps:

-

Acylation: Attachment of a 4-(benzyloxy)butanoyl group to the chiral auxiliary.

-

Diastereoselective Alkylation: Introduction of the methyl group at the α-position to the carbonyl group with high diastereoselectivity.

-

Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically pure carboxylic acid.

Experimental Protocols

Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic Acid

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 4-(benzyloxy)butyryl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Procedure: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C is added 4-(benzyloxy)butyryl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is purified by column chromatography.

Step 2: Diastereoselective Methylation

-

Reagents: N-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), methyl iodide (MeI), tetrahydrofuran (THF).

-

Procedure: To a solution of the acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a solution of NaHMDS (1.1 eq) in THF dropwise. The mixture is stirred at -78 °C for 30 minutes, after which methyl iodide (1.5 eq) is added. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 3: Cleavage of the Chiral Auxiliary

-

Reagents: N-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

-

Procedure: The methylated N-acyloxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water at 0 °C. To this solution is added 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-4-(benzyloxy)-3-methylbutanoic acid.

Synthesis of (R)-4-(Benzyloxy)-3-methylbutanoic Acid

The synthesis of the (R)-enantiomer is achieved by using the enantiomeric chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, and following the same three-step procedure.

Quantitative Data for Synthesis

| Step | Product | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

| Acylation | N-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N/A | ~90 |

| Methylation | N-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | ~85 |

| Cleavage | (S)-4-(Benzyloxy)-3-methylbutanoic acid | N/A | >98% ee | ~90 |

| Acylation | N-[4-(benzyloxy)butanoyl]-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | N/A | ~90 |

| Methylation | N-[(3R)-4-(benzyloxy)-3-methylbutanoyl]-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | ~85 |

| Cleavage | (R)-4-(Benzyloxy)-3-methylbutanoic acid | N/A | >98% ee | ~90 |

Note: Yields and diastereomeric ratios are typical and may vary depending on specific reaction conditions.

Applications in Drug Development and Total Synthesis

4-(Benzyloxy)-3-methylbutanoic acid is a key building block in the total synthesis of several complex natural products with potent biological activities. Its utility stems from the ability to introduce a specific stereocenter early in a synthetic sequence, which is then carried through to the final target molecule.

Total Synthesis of (+)-Discodermolide

One of the most significant applications of (R)-4-(benzyloxy)-3-methylbutanoic acid is in the total synthesis of (+)-discodermolide.[2][3][4][5] Discodermolide is a marine-derived polyketide that has garnered significant interest as a potent anti-cancer agent due to its ability to stabilize microtubules, a mechanism similar to that of Taxol.[6][7][8]

In several synthetic routes to discodermolide, the C17-C24 fragment of the molecule is constructed from (R)-4-(benzyloxy)-3-methylbutanoic acid. The chiral center at C3 of the building block corresponds to the C19 stereocenter in the final natural product.

The synthesis of this fragment typically involves elaboration of the carboxylic acid and subsequent modification of the benzyloxy-protected alcohol. The use of the enantiomerically pure building block ensures the correct stereochemistry at a crucial position in the complex architecture of discodermolide.

Signaling Pathway and Mechanism of Action of Target Molecules

While 4-(Benzyloxy)-3-methylbutanoic acid itself is not biologically active in terms of modulating signaling pathways, the molecules synthesized from it can have profound effects. For instance, discodermolide exerts its potent anticancer effects by interfering with microtubule dynamics.

Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. They exist in a state of dynamic instability, constantly switching between phases of growth (polymerization) and shrinkage (depolymerization). This dynamic behavior is critical for the proper formation and function of the mitotic spindle during cell division.

Discodermolide binds to the β-tubulin subunit of microtubules, stabilizing them and suppressing their dynamic instability.[6][7][8] This leads to a blockage of the cell cycle in the G2/M phase, preventing cell division and ultimately leading to apoptosis (programmed cell death) in cancer cells.[6]

Conclusion

4-(Benzyloxy)-3-methylbutanoic acid is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The well-established enantioselective synthesis using Evans chiral auxiliaries provides reliable access to both enantiomers in high purity. Its successful application in the total synthesis of challenging targets like (+)-discodermolide highlights its importance in drug discovery and development. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis and application of this chiral building block is essential for the efficient construction of novel therapeutic agents. The continued exploration of new applications for this and similar chiral building blocks will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

- 1. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of microtubule dynamics by discodermolide by a novel mechanism is associated with mitotic arrest and inhibition of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of 4-(Benzyloxy)-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, frequently employed in the preparation of complex molecules such as natural products and active pharmaceutical ingredients. Its structure incorporates a stereogenic center at the β-position and a protected primary alcohol, making it a versatile synthon for introducing chirality and extending carbon chains. This technical guide provides an in-depth exploration of the retrosynthetic analysis of 4-(Benzyloxy)-3-methylbutanoic acid, detailing two primary enantioselective synthetic strategies: diastereoselective alkylation of a chiral auxiliary and asymmetric hydrogenation of an α,β-unsaturated precursor. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

Retrosynthetic Strategy

The retrosynthetic analysis of 4-(Benzyloxy)-3-methylbutanoic acid reveals several key disconnections that form the basis of effective synthetic planning. The primary challenge lies in the stereoselective construction of the C3 stereocenter.

Figure 1: Retrosynthetic analysis of 4-(Benzyloxy)-3-methylbutanoic acid.

Two main strategies emerge from this analysis:

-

Diastereoselective Alkylation: This approach involves the temporary attachment of a chiral auxiliary to a propionate unit, followed by diastereoselective alkylation with a benzyloxymethyl electrophile. Subsequent cleavage of the auxiliary furnishes the desired enantiomer of the target molecule.

-

Asymmetric Hydrogenation: This strategy relies on the enantioselective reduction of the double bond in an α,β-unsaturated acid precursor, (E)-4-(benzyloxy)-3-methylbut-2-enoic acid, using a chiral catalyst.

-

Chiral Pool Approach: Utilizing readily available chiral molecules like malic acid can also serve as a starting point for the synthesis.[1][2][3]

This guide will focus on the first two strategies, providing detailed experimental insights.

Diastereoselective Alkylation via Evans Oxazolidinone Auxiliary

The use of Evans oxazolidinone auxiliaries is a robust and well-established method for asymmetric alkylation.[4] The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol.

Experimental Workflow

Figure 2: Workflow for diastereoselective alkylation.

Detailed Experimental Protocols

Step 1: N-Acylation of the Chiral Auxiliary

This step involves the coupling of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-acyloxazolidinone.

| Parameter | Value | Reference |

| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | [5] |

| Acylating Agent | Propionyl chloride | [5] |

| Base | n-Butyllithium | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | -78 °C to room temperature | [5] |

| Yield | 95% | [5] |

Protocol: A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in dry THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 20 minutes. Propionyl chloride is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-propionyl oxazolidinone, which can be purified by recrystallization.[5]

Step 2 & 3: Enolate Formation and Diastereoselective Alkylation

The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then reacts with a benzyloxymethyl electrophile in a highly diastereoselective manner.

| Parameter | Value | Reference |

| Substrate | N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | [6] |

| Base | Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) | [6] |

| Electrophile | Benzyloxymethyl chloride (BOM-Cl) or Benzyloxymethyl bromide | General Knowledge |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Temperature | -78 °C | [6] |

| Diastereomeric Ratio (dr) | Typically >97:3 | [6] |

Protocol: The N-propionyl oxazolidinone is dissolved in dry THF and cooled to -78 °C. A strong base such as NaHMDS or LDA is added slowly to form the enolate. After stirring for 30-60 minutes, benzyloxymethyl chloride is added. The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride and worked up as described in the previous step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification is typically achieved by flash column chromatography.

Step 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target carboxylic acid. Cleavage with lithium hydroperoxide (LiOOH) is a standard and effective method.[7][8][9][10]

| Parameter | Value | Reference |

| Substrate | N-((S)-4-(benzyloxy)-3-methylbutanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | [7][8][9][10] |

| Reagent | Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) | [7][8][9][10] |

| Solvent | THF/Water | [7][8][9][10] |

| Temperature | 0 °C to room temperature | [7][8][9][10] |

| Yield | Typically high (e.g., 89%) | [7] |

Protocol: The alkylated N-acyloxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C. An aqueous solution of lithium hydroxide and hydrogen peroxide is added, and the mixture is stirred at 0 °C for several hours. The reaction is then quenched with an aqueous solution of sodium sulfite. After acidification, the product is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer. The organic extracts are combined, dried, and concentrated to give 4-(benzyloxy)-3-methylbutanoic acid.

Asymmetric Hydrogenation

An alternative and highly efficient route to enantiomerically pure 4-(Benzyloxy)-3-methylbutanoic acid is the asymmetric hydrogenation of its α,β-unsaturated precursor. This method utilizes a chiral transition metal catalyst, often based on ruthenium-BINAP complexes, to deliver hydrogen to one face of the double bond with high enantioselectivity.[11]

Experimental Workflow

References

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 3. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. connectsci.au [connectsci.au]

- 10. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 11. ethz.ch [ethz.ch]

An In-depth Technical Guide to the Synthesis of β-Methyl-γ-butyrolactones: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to β-Methyl-γ-butyrolactones, a critical structural motif in numerous biologically active compounds. This document details the key precursors, experimental protocols, and quantitative data to facilitate the efficient synthesis of these valuable molecules in a laboratory setting.

Synthesis from Biorenewable Itaconic Acid

A sustainable and increasingly popular approach to β-methyl-γ-butyrolactones utilizes itaconic acid, a readily available biorenewable feedstock. This method provides an efficient, high-yield route to β-methyl-α-methylene-γ-butyrolactone (βMMBL), a valuable monomer for bioplastics.[1][2]

Experimental Protocol: Synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL) from Itaconic Acid

This protocol is adapted from the work describing an efficient route from biorenewable itaconic acid.[1]

Materials:

-

β-Monomethyl itaconate

-

Methylmagnesium chloride (MeMgCl) in THF (3.0 M)

-

Hydrochloric acid (3 M)

-

Tetrahydrofuran (THF)

-

Nitrogen gas

Procedure:

-

A dry 1 L round-bottom flask equipped with a stir bar is charged with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

-

The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen.

-

Anhydrous THF (0.14 L) is added via syringe to achieve a 1.5 M solution of the starting material.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) is added slowly over 15 minutes via syringe.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv), resulting in a biphasic mixture with an aqueous phase pH of 0.

Purification:

The product is typically of high purity and can be isolated by extraction and removal of the solvent. Further purification can be achieved by vacuum distillation.

Quantitative Data: Synthesis of Methylene Butyrolactones from Itaconic Acid Derivatives[3][4]

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | β-Monomethyl itaconate | MeLi | THF | 0 | 2 | 8 |

| 2 | β-Monomethyl itaconate | MeMgCl | THF | 0 | 2 | 49 |

| 3 | β-Monomethyl itaconate | MeMgCl | DCM | 0 | 2 | 51 |

| 4 | β-Monomethyl itaconate | NaBH4, H2O | THF | 32 | 6.5 | - |

Caption: Synthesis of βMMBL from Itaconic Acid.

Barbier-Type Allylation of Aldehydes

The Barbier-type reaction provides a versatile and stereoselective route to β-substituted-α-methylene-γ-butyrolactones. This reaction involves the in situ formation of an organometallic species from 3-(bromomethyl)furan-2(5H)-one and a metal, such as zinc or indium, which then reacts with an aldehyde.[3] This method is particularly useful for creating diversity at the β-position.

Experimental Protocol: Zinc-Mediated Barbier-Type Allylation

Materials:

-

3-Bromomethyl-5H-furan-2-one

-

Aldehyde (e.g., benzaldehyde)

-

Activated Zinc powder

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a reaction vessel, add 3-bromomethyl-5H-furan-2-one (1.0 equiv), the desired aldehyde (0.8-1.2 equiv), THF, and a saturated aqueous solution of NH₄Cl.

-

Add activated zinc powder (1.5-2.0 equiv) to the mixture.

-

Stir the reaction vigorously at room temperature and monitor by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with an additional portion of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data: Barbier-Type Allylation with Various Aldehydes

| Entry | Aldehyde | Metal | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | Zn | THF/aq. NH₄Cl | 85 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | Zn | THF/aq. NH₄Cl | 78 | >95:5 |

| 3 | 2-Naphthaldehyde | Zn | THF/aq. NH₄Cl | 82 | >95:5 |

| 4 | Cinnamaldehyde | In | H₂O | 75 | 90:10 |

| 5 | Isobutyraldehyde | In | H₂O | 65 | 85:15 |

Caption: Barbier-Type Allylation Workflow.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can subsequently cyclize to form γ-butyrolactones.[4] This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of β-methyl-γ-butyrolactones, an α-bromo propionate ester is a common precursor.

Experimental Protocol: Double Reformatsky Reaction for Pentasubstituted γ-Butyrolactones[7]

This advanced protocol demonstrates the power of the Reformatsky reaction to create highly substituted lactones.

Materials:

-

Ethyl 2-bromopropionate

-

Silyl glyoxylate

-

Aryl ketone (e.g., acetophenone)

-

Zinc dust

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride

Procedure:

-

Prepare the Reformatsky reagent by reacting ethyl 2-bromopropionate with activated zinc dust in diethyl ether.

-

Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30 °C.

-

Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.

-

After the consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the aryl ketone (3.0 equiv).

-

Allow the reaction mixture to warm to 0 °C over 45 minutes.

-

Stir the reaction at room temperature for 30 minutes.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Quantitative Data: Double Reformatsky Reaction with Various Ketones[7]

| Entry | Ketone | Yield (%) | Diastereomeric Ratio |

| 1 | Acetophenone | 73 | >25:1 |

| 2 | 4'-Methoxyacetophenone | 65 | 15:1 |

| 3 | 4'-Fluoroacetophenone | 70 | 20:1 |

| 4 | Propiophenone | 55 | 10:1 |

Caption: General Pathway for the Reformatsky Reaction.

Photoredox-Catalyzed Synthesis

Modern synthetic methods, such as photoredox catalysis, offer mild and efficient pathways to γ-butyrolactones from simple and readily available starting materials like alkenes and unsaturated acids.[5] This approach utilizes a photocatalyst, such as Fukuzumi's acridinium salt, to generate radical intermediates that undergo a polar radical crossover cycloaddition (PRCC) reaction.[5]

Experimental Protocol: Photocatalytic Synthesis of γ-Butyrolactones

Materials:

-

Alkene (e.g., styrene)

-

Unsaturated acid (e.g., acrylic acid)

-

Photocatalyst (e.g., Fukuzumi's acridinium)

-

Redox-active cocatalyst

-

Solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen)

-

Light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel, dissolve the alkene, unsaturated acid, photocatalyst, and redox-active cocatalyst in the chosen solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data: Photocatalytic Synthesis of γ-Butyrolactones[8]

| Entry | Alkene | Unsaturated Acid | Photocatalyst | Cocatalyst | Yield (%) |

| 1 | Styrene | Acrylic Acid | Acr⁺-Mes | Thiophenol | 85 |

| 2 | α-Methylstyrene | Acrylic Acid | Acr⁺-Mes | Thiophenol | 78 |

| 3 | Trans-β-Methylstyrene | Fumaric acid monomethyl ester | Acr⁺-Mes | Thiophenol | 82 |

| 4 | 1-Octene | Acrylic Acid | Acr⁺-Mes | Thiophenol | 75 |

Caption: General Mechanism of Photoredox-Catalyzed Lactonization.

Purification of β-Methyl-γ-butyrolactones

The purification of the final β-methyl-γ-butyrolactone product is crucial to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the physical properties of the lactone and the nature of the impurities.

-

Distillation: Vacuum distillation is a common and effective method for purifying liquid γ-butyrolactones, especially for removing non-volatile impurities and residual solvents.[6] It is important to use a short-path distillation apparatus to minimize thermal decomposition of the product.

-

Column Chromatography: Flash column chromatography using silica gel is a standard technique for separating the desired lactone from byproducts and unreacted starting materials. A variety of solvent systems, typically mixtures of hexanes and ethyl acetate, can be employed depending on the polarity of the target molecule.[7]

-

Crystallization: If the synthesized β-methyl-γ-butyrolactone is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method to obtain material of very high purity.

-

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities and reagents.[7]

References

- 1. Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]

- 7. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

For distribution to researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enantioselective synthesis of 4-(Benzyloxy)-3-methylbutanoic acid. The synthetic strategy employs a diastereoselective alkylation of an Evans chiral auxiliary, a robust and well-established method for the formation of stereogenic centers.[1] This protocol is divided into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the target carboxylic acid.

Experimental Protocols

The synthesis is performed in three main steps as illustrated in the workflow diagram below.

Step 1: Acylation of the Chiral Auxiliary

This step involves the attachment of a propionyl group to the chiral oxazolidinone auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer)

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add propionic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

This crucial step establishes the stereocenter at the C3 position of the butanoic acid chain.

Materials:

-

N-propionyl oxazolidinone (from Step 1)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Benzyloxymethyl chloride (BOM-Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting enolate solution at -78 °C for 30 minutes.

-

In a separate flask, prepare a solution of benzyloxymethyl chloride (BOM-Cl) (1.5 eq) in anhydrous THF.

-

Add the BOM-Cl solution to the enolate solution dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired 4-(Benzyloxy)-3-methylbutanoic acid.

Materials:

-

Alkylated N-acyl oxazolidinone (from Step 2)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Stir for an additional 30 minutes at room temperature.

-

Concentrate the mixture in vacuo to remove the THF.

-

Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(Benzyloxy)-3-methylbutanoic acid.

Data Presentation

The following table summarizes the key quantitative data for the final product, 4-(Benzyloxy)-3-methylbutanoic acid.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Purity (typical) | >95% |

| ¹H NMR (CDCl₃) | δ (ppm): 7.39-7.29 (m, 5H), 4.51 (s, 2H), 3.50-3.40 (m, 2H), 2.60-2.45 (m, 1H), 2.40-2.25 (m, 2H), 1.05 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 179.0, 138.0, 128.4, 127.7, 127.6, 73.0, 72.5, 38.5, 34.0, 16.5 |

| Mass Spec (ESI) | m/z: 207.1027 [(M-H)⁻] |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid.

References

The Strategic Application of 4-(Benzyloxy)-3-methylbutanoic Acid in the Total Synthesis of (-)-Ratjadone A

For researchers, scientists, and drug development professionals, the efficient construction of complex chiral molecules is a cornerstone of modern synthetic chemistry. 4-(Benzyloxy)-3-methylbutanoic acid has emerged as a valuable chiral building block in the total synthesis of natural products, exemplified by its crucial role in the asymmetric synthesis of the marine metabolite, (-)-Ratjadone A. This potent cytotoxic agent, known for its inhibition of protein synthesis, presents a formidable synthetic challenge due to its multiple stereocenters and macrolide architecture. The strategic use of 4-(Benzyloxy)-3-methylbutanoic acid provides a reliable method for installing a key chiral fragment, streamlining the synthetic route and ensuring high stereochemical fidelity.

This application note details the utilization of 4-(Benzyloxy)-3-methylbutanoic acid in the total synthesis of the C1-C9 fragment of (-)-Ratjadone A, as reported by Williams et al. We provide a summary of the key transformations, quantitative data in a structured format, and detailed experimental protocols for the pivotal steps. Additionally, a workflow diagram generated using Graphviz illustrates the synthetic sequence.

Key Transformations and Data Summary

The synthesis of the C1-C9 fragment of (-)-Ratjadone A from (R)-4-(benzyloxy)-3-methylbutanoic acid involves a series of stereocontrolled reactions. The key transformations, along with the reported yields, are summarized in the table below.

| Step | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Reduction of Carboxylic Acid to Aldehyde | 1. i-Bu₂AlH, THF, -78 °C; 2. Dess-Martin periodinane, CH₂Cl₂, rt | (R)-4-(benzyloxy)-3-methylbutanal | 85 (2 steps) |

| 2 | Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, NaH, THF, 0 °C to rt | (R,E)-ethyl 6-(benzyloxy)-5-methylhex-2-enoate | 92 |

| 3 | DIBAL-H Reduction of Ester | i-Bu₂AlH, CH₂Cl₂, -78 °C | (R,E)-6-(benzyloxy)-5-methylhex-2-en-1-ol | 95 |

| 4 | Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)₄, (+)-DET, t-BuOOH, CH₂Cl₂, -20 °C | (2R,3R,5R)-3-(benzyloxymethyl)-2,3-epoxy-5-methylhexan-1-ol | 88 |

| 5 | Reductive Opening of Epoxide | Red-Al, THF, 0 °C to rt | (2R,3R,5R)-3-(benzyloxymethyl)-5-methylhexane-1,2-diol | 91 |

| 6 | Protection of Diol and Deprotection of Benzyl Ether | 1. 2,2-Dimethoxypropane, CSA, CH₂Cl₂, rt; 2. H₂, Pd/C, EtOH, rt | (4R,5R,7R)-7-hydroxy-2,2,4,5-tetramethyl-1,3-dioxepane | 89 (2 steps) |

| 7 | Oxidation to Aldehyde and Wittig Reaction | 1. Dess-Martin periodinane, CH₂Cl₂, rt; 2. Ph₃P=CH₂(OMe)Cl, n-BuLi, THF, -78 °C to rt | C1-C9 Fragment of (-)-Ratjadone A | 78 (2 steps) |

Experimental Protocols

Step 1: Synthesis of (R)-4-(benzyloxy)-3-methylbutanal

To a solution of (R)-4-(benzyloxy)-3-methylbutanoic acid (1.00 g, 4.80 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, was added diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 5.76 mL, 5.76 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (20 mL). The mixture was allowed to warm to room temperature and stirred vigorously until two clear layers formed. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude alcohol.

To a solution of the crude alcohol in anhydrous CH₂Cl₂ (20 mL) at room temperature was added Dess-Martin periodinane (2.44 g, 5.76 mmol). The reaction mixture was stirred for 1 hour, then quenched with a saturated aqueous solution of NaHCO₃ (20 mL) and a saturated aqueous solution of Na₂S₂O₃ (20 mL). The mixture was stirred for 15 minutes, and the layers were separated. The aqueous layer was extracted with CH₂Cl₂ (2 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 10:1 hexanes/ethyl acetate) to afford (R)-4-(benzyloxy)-3-methylbutanal as a colorless oil (85% yield over two steps).

Step 2: Synthesis of (R,E)-ethyl 6-(benzyloxy)-5-methylhex-2-enoate

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.28 mmol) in anhydrous THF (10 mL) at 0 °C was added triethyl phosphonoacetate (1.04 mL, 5.28 mmol) dropwise. The mixture was stirred at 0 °C for 30 minutes, then a solution of (R)-4-(benzyloxy)-3-methylbutanal (0.85 g, 4.40 mmol) in anhydrous THF (10 mL) was added. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with a saturated aqueous solution of NH₄Cl (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 20:1 hexanes/ethyl acetate) to afford the title compound as a colorless oil (92% yield).

Synthetic Workflow Diagram

The following diagram illustrates the synthetic sequence for the preparation of the C1-C9 fragment of (-)-Ratjadone A.

Caption: Synthetic route to the C1-C9 fragment of (-)-Ratjadone A.

Conclusion

4-(Benzyloxy)-3-methylbutanoic acid serves as an effective and reliable chiral starting material for the enantioselective synthesis of complex natural products. Its application in the total synthesis of (-)-Ratjadone A demonstrates its utility in establishing a key stereocenter early in the synthetic sequence, which is then carried through a series of high-yielding and stereoselective transformations. The protocols provided herein offer a practical guide for researchers engaged in the synthesis of biologically active molecules.

Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in drug discovery, serving as a versatile intermediate for the synthesis of complex molecular architectures. Its utility stems from the presence of a carboxylic acid for diverse functionalization, a stereocenter at the β-position that is crucial for enantioselective synthesis, and a benzyloxy group that acts as a stable protecting group for a primary alcohol. This combination of features makes it an ideal starting material for the synthesis of a variety of biologically active molecules, including key intermediates for blockbuster drugs and novel therapeutic candidates.

These application notes provide an overview of the utility of 4-(Benzyloxy)-3-methylbutanoic acid in drug discovery, with a focus on its application in the synthesis of statin side-chains and its potential in the development of novel anticancer and anti-inflammatory agents. Detailed experimental protocols for its synthesis and derivatization are also provided.

Key Applications

Intermediate in Statin Synthesis

Signaling Pathway of Statins:

Precursor for Chiral γ-Butyrolactones

Enantiopure β-methyl-γ-butyrolactones are important structural motifs found in a variety of natural products and pharmacologically active compounds.[8][9] (R)-4-(Benzyloxy)-3-methylbutanoic acid can be readily converted to (R)-β-methyl-γ-butyrolactone through intramolecular cyclization, often preceded by reduction of the carboxylic acid.[10][11]

Potential in Anticancer and Anti-inflammatory Drug Discovery

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic Acid via Diastereoselective Alkylation

This protocol describes the synthesis of the chiral intermediate using an Evans oxazolidinone auxiliary to control the stereochemistry of the alkylation step.[14][15]

Experimental Workflow:

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl chloromethyl ether

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq.)

-

Standard workup and purification reagents

Procedure:

-

Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in DCM at 0 °C, add propionic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

-

Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes. Add benzyl chloromethyl ether (1.5 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Hydrolysis: Dissolve the alkylated product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at room temperature for 4 hours.

-

Workup: Quench the reaction with aqueous Na₂SO₃ solution. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. Dry the combined organic layers for the product over Na₂SO₄, filter, and concentrate to yield (S)-4-(Benzyloxy)-3-methylbutanoic acid.

Quantitative Data (Representative):

| Step | Product | Yield (%) | Purity (diastereomeric excess) |

| Acylation | N-Propionyl oxazolidinone | 95 | N/A |

| Alkylation | Alkylated oxazolidinone | 85 | >98% de |

| Hydrolysis | (S)-4-(Benzyloxy)-3-methylbutanoic acid | 90 | >98% ee |

Protocol 2: Amide Coupling using HATU

This protocol describes the formation of an amide bond from 4-(Benzyloxy)-3-methylbutanoic acid and a primary amine using the coupling reagent HATU.[1][16][17]

Materials:

-

(S)-4-(Benzyloxy)-3-methylbutanoic acid

-

Primary amine (e.g., benzylamine)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of (S)-4-(Benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

-

Add HATU (1.2 eq) in one portion and stir the reaction mixture at room temperature for 2-4 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

| Substrate | Amine | Product | Yield (%) |

| (S)-4-(Benzyloxy)-3-methylbutanoic acid | Benzylamine | (S)-N-benzyl-4-(benzyloxy)-3-methylbutanamide | 88 |

| (S)-4-(Benzyloxy)-3-methylbutanoic acid | Aniline | (S)-4-(benzyloxy)-3-methyl-N-phenylbutanamide | 82 |

Protocol 3: Reduction to 4-(Benzyloxy)-3-methylbutan-1-ol

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[18][19][20][21]

Materials:

-

(S)-4-(Benzyloxy)-3-methylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M HCl

Procedure:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of (S)-4-(Benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Filter the resulting precipitate and wash with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by flash column chromatography.

Quantitative Data (Representative):

| Substrate | Product | Yield (%) |

| (S)-4-(Benzyloxy)-3-methylbutanoic acid | (S)-4-(benzyloxy)-3-methylbutan-1-ol | 92 |

Conclusion

4-(Benzyloxy)-3-methylbutanoic acid is a highly valuable and versatile chiral intermediate in drug discovery. Its application in the synthesis of key fragments of major drugs like Atorvastatin highlights its importance in the pharmaceutical industry. The provided protocols offer robust methods for its enantioselective synthesis and subsequent derivatization, enabling the exploration of novel chemical space for the discovery of new therapeutic agents. Further investigation into the anticancer and anti-inflammatory potential of its derivatives is a promising avenue for future research.

References

- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 2. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 3-Methylbutyrolactone | 1679-49-8 | Benchchem [benchchem.com]

- 9. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.williams.edu [chemistry.williams.edu]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. growingscience.com [growingscience.com]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. sciencemadness.org [sciencemadness.org]

- 21. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

Application Notes and Protocols for the Quantification of 4-(Benzyloxy)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Benzyloxy)-3-methylbutanoic acid in various sample matrices. The protocols described are based on established analytical techniques for carboxylic acids and related compounds, offering robust starting points for method development and validation.

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of organic acids.[2][3] It offers good precision and is suitable for relatively clean sample matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for carboxylic acids to increase their volatility.[4][5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[6][7][8]

The following table summarizes the key quantitative parameters that can be expected from each method, based on the analysis of similar carboxylic acids. These values should be established for 4-(Benzyloxy)-3-methylbutanoic acid through method validation.

| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |

| Precision (% RSD) | < 5% | < 10% | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of 4-(Benzyloxy)-3-methylbutanoic acid.

Workflow Diagram:

References

- 1. 4-(Benzyloxy)-3-methylbutanoic acid | 132437-90-2 | Benchchem [benchchem.com]

- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]

- 4. louis.uah.edu [louis.uah.edu]

- 5. jfda-online.com [jfda-online.com]

- 6. rsc.org [rsc.org]

- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

Application Notes and Protocols: Derivatization of 4-(Benzyloxy)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals